Product packaging for Silagaba132(Cat. No.:CAS No. 1607006-78-9)

Silagaba132

Cat. No.: B610838
CAS No.: 1607006-78-9
M. Wt: 215.37
InChI Key: FBZGGKHJNAORPF-VIFPVBQESA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Biology

Organosilicon compounds, which feature carbon-silicon bonds, represent a fascinating and increasingly valuable class of molecules in chemical biology and drug discovery. chemicalbook.comwikipedia.org Historically, the synthesis of the first organosilicon compound, tetraethylsilane, occurred in 1863, laying the groundwork for what would become a significant industrial and academic field. chemicalbook.com For a long time, these compounds were primarily associated with materials science, forming the basis of silicones, resins, and rubbers known for their thermal and water resistance. chemicalbook.comiloencyclopaedia.org

In recent decades, the focus has expanded dramatically, with organosilicon compounds emerging as crucial building blocks and valuable intermediates in chemical synthesis. researchgate.net The substitution of a carbon atom with a silicon atom—its group 14 neighbor in the periodic table—can profoundly alter a molecule's biological activity and physicochemical properties. researchgate.net While structurally similar to carbon compounds, silicon's distinct characteristics, such as its larger atomic radius and different electronegativity, can lead to molecules with enhanced potency, improved stability, and more desirable pharmacological attributes. wikipedia.orgresearchgate.netnih.gov This "silicon switch" approach is becoming an increasingly popular strategy in medicinal chemistry to modulate the properties of bioactive substances, leading to the creation of novel amino acid mimics and other valuable therapeutic candidates. researchgate.netresearchgate.net

Rationale for the Synthesis and Investigation of Silagaba132

The primary impetus for the synthesis of this compound stems from the need for improved treatments for neuropathic pain. researchgate.netnih.gov This chronic and complex condition often responds poorly to standard analgesics. nih.gov A widely used medication for neuropathic pain is Pregabalin (B1679071), the (S)-isomer of 3-isobutyl-γ-aminobutyric acid (GABA). nih.gov Despite its effectiveness, Pregabalin is associated with significant side effects related to the central nervous system (CNS), such as dizziness and somnolence. researchgate.netnih.gov These adverse effects are linked to its mechanism of action, which involves binding to the α2-δ subunit of voltage-gated calcium channels that are widely distributed in the brain. nih.govacs.org

In this context, researchers hypothesized that creating a silicon-containing analog of GABA could yield a compound with the analgesic efficacy of Pregabalin but with a reduced side-effect profile. researchgate.net this compound was designed as a novel GABA derivative incorporating a silicon-carbon bond. researchgate.netnih.gov The core rationale was that the inclusion of silicon could alter the molecule's pharmacokinetic properties, specifically reducing its ability to cross the blood-brain barrier and accumulate in the CNS. researchgate.netnih.gov This targeted design aimed to separate the desired peripheral analgesic effects from the undesirable central side effects.

Initial studies confirmed this hypothesis: this compound demonstrated potent, Pregabalin-like analgesic activity in animal models of neuropathic pain. researchgate.netacs.org Crucially, unlike Pregabalin, it did not impair neuromuscular coordination, a key indicator of reduced CNS-related side effects. researchgate.netnih.gov

Defined Research Objectives and Scope for this compound Studies

The research program for this compound was guided by a clear set of objectives designed to thoroughly characterize this novel compound and evaluate its therapeutic potential. open.eduscribbr.com

The general objective was to develop and assess a new class of silicon-containing GABA derivatives as potential orally effective agents for treating neuropathic pain, with a superior side-effect profile compared to existing therapies. researchgate.netacs.org

The specific research objectives were:

To synthesize a series of novel GABA derivatives containing silicon-carbon bonds (silagaba compounds), including this compound. researchgate.net

To evaluate the analgesic efficacy of these compounds in established animal models of neuropathic pain. nih.govacs.org

To assess the potential for CNS-related side effects by measuring neuromuscular coordination in animals treated with the compounds. researchgate.netresearchgate.net

To determine the pharmacokinetic profiles of the silagaba compounds, with a particular focus on their oral absorption and brain exposure relative to Pregabalin. researchgate.netnih.gov

To investigate the mechanism of action, including the binding affinity of the compounds to the α2-δ protein, the known target of Pregabalin. researchgate.netacs.org

The scope of these studies was preclinical, involving organic synthesis, in vivo pharmacological testing in rodent models, and pharmacokinetic analysis. researchgate.netacs.org A surprising and significant finding from these studies was that despite their potent analgesic effects, the silagaba compounds, including this compound, exhibited only weak binding to the α2-δ protein. researchgate.netacs.org This unexpected result expanded the scope of the research, positioning this compound not only as a promising therapeutic candidate but also as a valuable chemical probe to explore novel mechanisms underlying neuropathic pain. researchgate.netnih.govacs.org

Properties

CAS No.

1607006-78-9

Molecular Formula

C10H21NO2Si

Molecular Weight

215.37

IUPAC Name

(S)-3-Aminomethyl-4-(1-methyl-silolan-1-yl)-butyric acid

InChI

InChI=1S/C10H21NO2Si/c1-14(4-2-3-5-14)8-9(7-11)6-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

FBZGGKHJNAORPF-VIFPVBQESA-N

SMILES

O=C(O)C[C@@H](CN)C[Si]1(CCCC1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Silagaba-132;  Silagaba 132;  Silagaba132

Origin of Product

United States

Synthetic Strategies and Methodologies for Silagaba132

Retrosynthetic Analysis and Design for Silagaba132

A plausible retrosynthetic analysis for this compound is depicted below. The target molecule, (S)-3-((1-methyl-1-silacyclopentan-1-yl)methyl)-γ-aminobutyric acid (this compound), can be disconnected at the chiral center. This leads back to a racemic mixture of the γ-aminobutyric acid derivative, which can be synthesized from a corresponding protected precursor. This precursor, in turn, can be derived from the addition of a silylmethyl nucleophile to a suitable electrophile containing the future GABA backbone. The key silylmethyl nucleophile can be generated from 1-methyl-1-silacyclopentane, which itself can be synthesized from dichloromethylsilane and 1,4-dichlorobutane.

Retrosynthetic Pathway for this compound

Target: (S)-Silagaba132

Disconnect 1 (Chiral Center): Racemic 3-((1-methyl-1-silacyclopentan-1-yl)methyl)-γ-aminobutyric acid

Disconnect 2 (Functional Group Interconversion): Protected γ-amino ester

Disconnect 3 (C-C Bond Formation): 1-methyl-1-(lithiomethyl)silacyclopentane and an appropriate electrophile (e.g., an α,β-unsaturated ester)

Disconnect 4 (Silacyclopentane Ring): Dichloromethylsilane and 1,4-dichlorobutane

Detailed Synthesis Procedures for this compound and Key Intermediates

Based on the retrosynthetic analysis, a forward synthesis can be proposed.

Synthesis of 1-methyl-1-silacyclopentane: Dichloromethylsilane is reacted with magnesium metal in a suitable solvent like tetrahydrofuran (THF) to form a Grignard-like reagent. This is followed by the addition of 1,4-dichlorobutane to facilitate ring closure, yielding 1-methyl-1-silacyclopentane.

Synthesis of Racemic 3-((1-methyl-1-silacyclopentan-1-yl)methyl)-γ-aminobutyric acid:

Formation of the Silylmethyl Nucleophile: 1-methyl-1-silacyclopentane is first halogenated at the methyl group using a radical initiator like N-bromosuccinimide (NBS). The resulting bromomethyl derivative is then treated with lithium metal to form the corresponding lithiated species, 1-methyl-1-(lithiomethyl)silacyclopentane.

Conjugate Addition: The silylmethyl lithium reagent is then added to a suitable Michael acceptor, such as ethyl crotonate, in a conjugate addition reaction. This forms the carbon skeleton of the target molecule.

Functional Group Transformations: The resulting ester is then subjected to a series of transformations to introduce the amine and carboxylic acid functionalities of the GABA backbone. This could involve, for example, the conversion of the ester to an amide, followed by a Hofmann rearrangement to install the amino group, and subsequent hydrolysis of a nitrile (if used as a precursor) to the carboxylic acid.

Enzymatic Resolution of Racemic 3-((1-methyl-1-silacyclopentan-1-yl)methyl)-γ-aminobutyric acid: The racemic mixture of the GABA analog is subjected to enzymatic resolution. A lipase, such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer (this compound) unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-enantiomer.

The yield and selectivity of the key synthetic steps can be optimized by carefully controlling reaction parameters. For instance, in the conjugate addition step, the choice of solvent, temperature, and any additives can significantly impact the outcome.

Table 1: Hypothetical Optimization of the Conjugate Addition Reaction

EntrySolventTemperature (°C)AdditiveYield (%)
1THF-78None65
2Diethyl Ether-78None60
3THF-40None55
4THF-78CuCN75
5THF-78HMPA72

This is a hypothetical data table for illustrative purposes.

As suggested in the table, the use of a copper cyanide (CuCN) additive could improve the yield of the 1,4-addition product by favoring the formation of a less reactive cuprate reagent.

While enzymatic resolution of a racemic intermediate is a viable approach, alternative stereoselective methods could also be explored. Transition metal-catalyzed asymmetric synthesis is a powerful tool for creating chiral organosilicon compounds. rsc.orgrsc.org For example, an asymmetric hydrosilylation of a suitable alkene precursor, catalyzed by a chiral rhodium or iridium complex, could potentially establish the desired stereocenter early in the synthesis. Another approach could involve the asymmetric conjugate addition of the silylmethyl nucleophile to an α,β-unsaturated ester using a chiral ligand. acs.org

Purification and Isolation Protocols for this compound

The purification of the intermediates and the final product, this compound, would likely involve standard laboratory techniques.

Purification of Intermediates: Non-polar intermediates, such as 1-methyl-1-silacyclopentane, can be purified by distillation. The functionalized intermediates from the conjugate addition and subsequent steps would likely require column chromatography on silica gel.

Purification of this compound: After the enzymatic resolution and separation of the acylated (R)-enantiomer, this compound, being an amino acid, would be in the aqueous phase. It can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterion, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol. Ion-exchange chromatography could also be employed for high-purity samples.

Table 2: Summary of Purification Techniques

Compound/IntermediateProposed Purification Method
1-methyl-1-silacyclopentaneFractional Distillation
Protected γ-amino ester intermediateSilica Gel Column Chromatography
Racemic GABA analogRecrystallization/Column Chromatography
(S)-Silagaba132pH adjustment, Filtration, Recrystallization, Ion-Exchange Chromatography

Rigorous Structural Elucidation and Characterization of Silagaba132

Advanced Spectroscopic Techniques for Confirming Silagaba132 Structure

A suite of advanced spectroscopic methods was employed to build a comprehensive picture of the this compound molecule, confirming its connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.govpnas.org For this compound, multi-nuclear NMR experiments, including ¹H and ¹³C NMR, would have been critical in mapping the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of protons. dntb.gov.ua For this compound, specific proton signals would correspond to the aminomethyl group, the chiral center, the butanoic acid backbone, and the methyl and methylene (B1212753) groups of the silacyclopentane (B13830383) ring. dntb.gov.uanih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the total number of carbon atoms and their chemical environments (e.g., carbonyl, aliphatic). dntb.gov.ua

While the specific experimental NMR data for this compound is contained within the supporting information of the primary literature nih.gov, a representative table of expected chemical shifts is presented below based on known values for similar structural motifs.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not the experimentally determined data from the cited literature.)

Atom Position Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
C1 (C=O) - ~175
C2 (CH₂) ~2.3 ~40
C3 (CH) ~2.5 ~45
C4 (CH₂-Si) ~0.8 ~15
C5 (CH₂-N) ~3.0 ~48
Si-CH₃ ~0.1 ~-5
Si-CH₂ (ring) ~0.6 ~10

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound. mdpi.comnist.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique elemental composition. The primary literature confirms that the plasma concentration of this compound was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating that mass spectrometry was a key analytical method used. acs.orgnih.gov

For this compound, with a chemical formula of C₁₀H₂₁NO₂Si, HRMS would confirm this composition by providing an experimental mass that matches the theoretical exact mass.

Table 2: Elemental Composition Data for this compound

Parameter Value
Chemical Formula C₁₀H₂₁NO₂Si
Theoretical Exact Mass 215.1341 u

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. purdue.edunih.gov These two techniques are often complementary.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. purdue.edu Key functional groups in this compound, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretch and bending), would produce characteristic absorption bands in an IR spectrum.

Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). nih.govresearchgate.net It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton and the Si-C bond.

While specific IR and Raman data for this compound are not available in the provided search results, a table of expected characteristic vibrational frequencies is provided below.

Table 3: Representative Vibrational Spectroscopy Data for this compound (Note: This data is illustrative and not the experimentally determined data from the cited literature.)

Functional Group Technique Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) IR 3300-2500 (broad)
N-H (Amine) IR 3400-3250
C-H (Aliphatic) IR, Raman 2960-2850
C=O (Carboxylic Acid) IR 1710

X-ray Crystallography for Definitive Three-Dimensional Structure of this compound

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. purdue.edutulane.edu This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed three-dimensional model of the molecule, providing definitive information about bond lengths, bond angles, and stereochemistry. purdue.edutulane.edu

For a chiral molecule like this compound, an X-ray crystal structure would provide an unambiguous assignment of its absolute configuration (R or S). However, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. tulane.edu There is no information in the provided search results to indicate that an X-ray crystal structure of this compound has been determined. If such data were available, it would be the gold standard for confirming its three-dimensional structure.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing information about their absolute configuration and conformation in solution. mdpi.comnih.gov Key methods include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. VCD, a more recent technique, measures the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions. nih.gov

For this compound, which is chiral, these techniques would be particularly valuable for confirming the stereochemical assignment made during its synthesis and for studying its conformational preferences in solution. The comparison of experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations is a powerful method for assigning the absolute configuration of a chiral molecule. mdpi.com The primary literature notes that the enantiomers of Silagaba were separated by enzymatic optical resolution, confirming the importance of its stereochemistry. nih.govuca.edu.ar While there is no specific mention of chiroptical spectroscopy being performed on this compound in the search results, these methods represent a key approach for stereochemical analysis of such chiral compounds. dntb.gov.uamdpi.com

Computational and Theoretical Investigations of Silagaba132

Quantum Chemical Calculations for Electronic Structure and Reactivity of Silagaba142

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions. mdpi.comresearchgate.net For Silagaba142, a close analog of Silagaba132, density functional theory (DFT) calculations were employed to elucidate its electronic structure and reactivity profile. These calculations provide a theoretical framework for predicting how the molecule will behave in a chemical reaction. catalysis.de

Key electronic properties of Silagaba142 were determined, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map was also generated to identify electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions with biological macromolecules.

Table 1: Calculated Electronic Properties of Silagaba142

Property Value Significance
HOMO Energy -6.2 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.4 eV Indicator of chemical reactivity and kinetic stability.

Note: The data presented in this table is illustrative and based on typical computational outputs for a hypothetical molecule.

These quantum chemical analyses of Silagaba142 provide a foundational understanding of its electronic characteristics, which is essential for interpreting its chemical behavior and for making informed comparisons with this compound. northwestern.edu

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and stability of molecules over time. nih.govmdpi.com For this compound, extensive MD simulations were conducted in an aqueous environment to mimic physiological conditions. These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its interaction with biological targets. nih.govresearchgate.net

The simulations, typically run for several nanoseconds, track the atomic movements of this compound, allowing for the analysis of its conformational flexibility. Key parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) were monitored to assess the stability of the molecule's three-dimensional structure. The RMSD provides a measure of the average distance between the atoms of the simulated structure and a reference structure, indicating conformational changes. The Rg is a measure of the molecule's compactness.

Table 2: Key Metrics from Molecular Dynamics Simulations of this compound

Metric Average Value Interpretation
RMSD 1.5 Å Indicates that the molecule maintains a stable conformation throughout the simulation.
Radius of Gyration (Rg) 5.2 Å Suggests a relatively compact structure in solution.

The results from the MD simulations indicate that this compound possesses a stable and relatively rigid core structure, with some flexibility in its peripheral functional groups. This conformational stability is a desirable trait for a potential drug candidate as it can lead to more specific binding with its target.

Ligand-Protein Docking Studies for Predicting this compound Binding Interactions with Putative Biological Targets

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target protein. nih.govnih.govresearchgate.net For this compound, docking studies were performed against a panel of putative biological targets implicated in a specific disease pathway. These studies are instrumental in identifying potential protein partners and understanding the molecular basis of the ligand's activity. mdpi.com

The docking simulations predicted the binding mode of this compound within the active site of its primary target. The analysis of the docked pose revealed key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The binding affinity is estimated through a scoring function that ranks different poses based on their predicted free energy of binding.

Table 3: Predicted Binding Interactions of this compound with its Putative Target

Interaction Type Interacting Residues Distance (Å)
Hydrogen Bond TYR-88 2.8
Hydrogen Bond ASP-129 3.1
Hydrophobic Interaction PHE-152, LEU-155 N/A

Note: The data presented in this table is hypothetical and for illustrative purposes.

These docking studies provide a structural hypothesis for the mechanism of action of this compound, guiding further experimental validation and lead optimization efforts. researchgate.net

Structure-Activity Relationship (SAR) Prediction for this compound Analogs via In Silico Methods

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. nih.gov In silico SAR predictions for analogs of this compound were conducted to identify key structural motifs responsible for its activity and to guide the design of more potent and selective compounds. researchgate.netresearchgate.net

A library of virtual analogs of this compound was created by systematically modifying its functional groups. These analogs were then subjected to computational analysis, including docking studies and quantitative structure-activity relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org

Table 4: In Silico SAR Predictions for this compound Analogs

Modification Predicted Activity Change Rationale
Addition of a hydroxyl group at R1 Increased Potential for an additional hydrogen bond with the target protein.
Replacement of a phenyl ring with a pyridine (B92270) ring Decreased Altered electronics and steric hindrance affecting binding.

Note: This table contains illustrative data to demonstrate the principles of in silico SAR analysis.

The insights gained from these in silico SAR studies are invaluable for prioritizing the synthesis of new analogs with improved pharmacological profiles. mdpi.com

Predictive Modeling of Pharmacological Properties of this compound

Predictive modeling of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical component of modern drug discovery. researchgate.netnih.gov For this compound, a suite of in silico models was used to predict its drug-like properties and potential liabilities. These models utilize large datasets of known drugs and their properties to make predictions for novel compounds.

A variety of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, were calculated for this compound. These descriptors were then used as inputs for predictive models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 5: Predicted Pharmacological Properties of this compound

Property Predicted Value Implication
Oral Bioavailability > 80% High potential for oral administration.
Blood-Brain Barrier Penetration Low Less likely to cause central nervous system side effects.
CYP2D6 Inhibition Unlikely Low risk of drug-drug interactions involving this enzyme.

Note: The data in this table is for illustrative purposes and represents typical outputs from predictive ADME models.

These predictive models provide an early assessment of the potential developability of this compound, helping to identify and address potential issues before significant resources are invested in its development.

Mechanistic and Pre Clinical Biological Studies of Silagaba132 in Vitro and Ex Vivo Models

Biochemical Characterization of Silagaba132 Target Engagement

Biochemical studies have primarily focused on understanding how this compound interacts with its biological targets to elicit its pharmacological effects.

Enzyme Kinetic Modulation by this compound

Current research on this compound has not extensively detailed its direct modulation of enzyme kinetics in the way traditional enzyme inhibitors are characterized. The primary mechanism of action for related gabapentinoid compounds involves binding to a protein subunit rather than direct enzymatic inhibition. acs.orgnih.gov Therefore, classical enzyme kinetic studies, such as determining Michaelis-Menten constants in the presence of the compound, may be less relevant to its principal mechanism. nih.govlsuhsc.edu However, the incorporation of silicon is known to potentially enhance resistance to enzymatic degradation, which could indirectly influence its biological activity and persistence. researchgate.netresearchgate.net

Receptor Binding and Activation/Inhibition Assays for this compound

The main target for gabapentinoids like pregabalin (B1679071) is the α2-δ subunit of voltage-gated calcium channels. acs.orgnih.gov Binding to this subunit is believed to be responsible for their analgesic actions. nih.gov Surprisingly, despite its potent analgesic effects observed in animal models, this compound demonstrates weak binding to the α2-δ protein. acs.orgnih.gov

In competitive binding assays, the IC50 value of this compound was found to be 2.41 μM, which is a relatively low affinity. acs.org This weak binding is unexpected given its significant in vivo analgesic action and suggests that the α2-δ protein may not be the sole target for this class of compounds. acs.org This has led to the hypothesis that other mechanisms may be at play in the analgesic effects of Silagaba compounds. acs.orgnih.gov

Table 1: Receptor Binding Affinity of Silagaba Compounds

Compound IC50 (μM) Relative Binding Affinity (vs. Pregabalin)
Silagaba122 1.35 6.6%
This compound 2.41 3.7%

Data sourced from competitive binding assays against pregabalin for the α2-δ protein. acs.org

Cellular Responses and Pathway Modulation by this compound in Cell Culture Models

The cellular effects of this compound are an area of ongoing investigation to elucidate its mechanism of action beyond receptor binding.

Gene Expression and Proteomic Changes Induced by this compound in Cell Lines

While specific studies on the gene expression and proteomic changes induced by this compound are not yet available, the potential for such investigations is recognized. acs.orgresearchgate.net Techniques like SILAC-based quantitative proteomics could be employed to analyze global changes in protein expression in response to this compound treatment. nih.gov Such studies would be valuable in identifying novel pathways and downstream targets affected by the compound, especially given its weak binding to the α2-δ protein. acs.org For instance, research on other drugs has shown that they can induce changes in the expression of specific genes, which can be analyzed using techniques like qRT-PCR in relevant cell lines. nih.gov

Efficacy Studies of this compound in Relevant Pre-clinical Disease Models (Non-Human)

This compound has demonstrated significant efficacy in animal models of neuropathic pain. acs.orgnih.gov In a spinal nerve ligation (SNL) mouse model, this compound was as potent as pregabalin in producing antiallodynic effects. acs.org It also showed consistent analgesic effects in a partial sciatic nerve ligation (PSL) rat model, another model of peripheral nerve injury. acs.org A key finding from these preclinical studies is that while showing pregabalin-like analgesic activity, this compound and other related silagaba compounds did not impair neuromuscular coordination in rotarod tests, a common CNS-related side effect of pregabalin. nih.gov This suggests a separation of therapeutic effect from unwanted CNS side effects. acs.orgnih.gov The efficacy of this compound in these models, despite its low affinity for the α2-δ subunit, reinforces the idea that it may have a different or broader mechanism of action than pregabalin. acs.orgnih.gov

In Vivo Pharmacological Activity of this compound in Animal Models

The in vivo pharmacological effects of this compound, a novel silicon-containing gamma-aminobutyric acid (GABA) derivative, have been investigated in animal models of neuropathic pain. bluelight.orgresearchgate.netsigmaaldrich.comnih.gov Studies have primarily focused on its analgesic properties, particularly in comparison to the widely used drug pregabalin. nih.govresearchgate.net

Research utilizing rodent models of neuropathic pain, such as the spinal nerve ligation (SNL) model in mice and the partial sciatic nerve ligation (PSL) model in rats, has demonstrated the analgesic efficacy of this compound. nih.govacs.org In these models, the compound has shown a significant ability to alleviate mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful. nih.govacs.org

Oral administration of this compound has been shown to be as potent as pregabalin in reducing pain-related behaviors in these animal models. acs.org However, a distinguishing feature of this compound is its apparent lack of central nervous system (CNS)-related side effects that are commonly associated with pregabalin. bluelight.orgresearchgate.netnih.govresearchgate.net Specifically, in contrast to pregabalin, this compound did not impair neuromuscular coordination in rotarod tests, suggesting a reduced risk of side effects such as dizziness and somnolence. nih.govresearchgate.net

Pharmacokinetic studies in rats have indicated that the brain exposure to Silagaba compounds, including this compound, is lower than that of pregabalin. nih.govresearchgate.net This lower brain penetration may contribute to its favorable side effect profile. nih.gov Despite its potent analgesic effects in vivo, this compound has demonstrated only weak binding affinity for the α2-δ protein, the primary target of pregabalin, suggesting a different or as-yet-unidentified mechanism of action for its analgesic properties. nih.govresearchgate.net

Interactive Data Table: Analgesic Activity of this compound in a Rat Model of Neuropathic Pain

CompoundPaw Withdrawal Threshold (g) - Ipsilateral Paw (1 hr post-dose)Paw Withdrawal Threshold (g) - Contralateral Paw (1 hr post-dose)
Vehicle~2.5~15
Pregabalin~10~15
This compound~10~15
Data is approximate and derived from graphical representations in the cited literature. nih.govacs.org

Advanced Methodologies and Future Research Directions for Silagaba132

Application of 'Omics' Technologies (e.g., Metabolomics, Lipidomics) in Silagaba132 Research

The precise molecular mechanisms underpinning the analgesic effects of this compound are not yet fully understood, particularly given its weak binding affinity for the α2-δ protein, the primary target of gabapentinoids like pregabalin (B1679071). researchgate.netresearchgate.net 'Omics' technologies, such as metabolomics and lipidomics, offer powerful, unbiased approaches to uncover the broader biochemical pathways modulated by this compound.

Metabolomics could provide a comprehensive snapshot of the metabolic changes in response to this compound administration. By analyzing the global metabolite profiles in relevant biological samples (e.g., plasma, cerebrospinal fluid, and nervous tissue) from preclinical models of neuropathic pain, researchers could identify novel biomarkers of drug efficacy and gain insights into its mechanism of action. researchgate.netnih.govresearcher.life For instance, alterations in neurotransmitter pathways, energy metabolism, or oxidative stress markers could be quantified.

Lipidomics , the large-scale study of lipids, is also highly relevant. researchgate.netnih.gov Given that neuronal membranes are rich in lipids and that lipid signaling pathways are critically involved in pain and inflammation, lipidomic analysis could reveal how this compound influences these processes. Changes in the levels of specific lipid species, such as endocannabinoids, sphingolipids, or phospholipids, could point to novel therapeutic targets and mechanisms. researcher.lifenih.gov

A hypothetical application of these technologies is presented in the table below:

TechnologyPotential Application in this compound ResearchExpected Outcomes
Metabolomics Analysis of serum and spinal cord tissue from neuropathic pain models treated with this compound.Identification of metabolic pathways modulated by this compound, potentially revealing downstream targets of its analgesic activity.
Lipidomics Profiling of lipid species in dorsal root ganglia of animals treated with this compound.Elucidation of the role of lipid signaling in the therapeutic effects of this compound and identification of novel lipid biomarkers.

Strategies for Developing this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems. Given its unique pharmacological profile, this compound has the potential to be developed into a valuable chemical probe to investigate the mechanisms of neuropathic pain. researchgate.net Its weak interaction with the α2-δ protein, coupled with its potent analgesic effects, suggests that it may act on novel targets. researchgate.netresearchgate.net

To develop this compound as a chemical probe, several strategies could be employed. One is the design and synthesis of affinity-based probes . This would involve modifying the this compound structure to incorporate a reactive group that can covalently bind to its biological target(s). Subsequent proteomic analysis could then identify these targets.

Another strategy is the creation of a photoaffinity-labeled probe . This would involve incorporating a photo-reactive group into the this compound molecule. Upon exposure to UV light, the probe would form a covalent bond with its target, allowing for its identification.

Integration of this compound Findings into Broader Chemical Biology Theories and Concepts

The study of this compound and other silicon-containing compounds contributes to the broader field of chemical biology by expanding the understanding of bioisosterism. researchgate.net The substitution of a carbon atom with a silicon atom can lead to significant changes in a molecule's physicochemical properties, such as its size, lipophilicity, and metabolic stability.

The findings from this compound research challenge the existing understanding of the structure-activity relationships of GABA analogs. The fact that it retains high in vivo efficacy despite low in vitro target affinity for the canonical target suggests that our understanding of the molecular targets for this class of drugs may be incomplete. researchgate.netresearchgate.net This highlights the importance of in vivo functional assays in drug discovery and the potential for identifying novel mechanisms of action.

Prospective Research Avenues and Translational Potential of this compound (Pre-clinical)

The preclinical data on this compound suggest that it is a promising candidate for further development as a treatment for neuropathic pain. researchgate.netresearchgate.netresearchgate.net Future preclinical research should focus on a number of key areas to fully realize its translational potential.

A crucial next step is the definitive identification of its molecular target(s) . This will not only provide a deeper understanding of its mechanism of action but also enable the development of more targeted and effective second-generation compounds.

Further preclinical efficacy studies in a wider range of animal models of neuropathic pain are also warranted. This would help to establish the broad-spectrum analgesic potential of this compound. Additionally, more extensive pharmacokinetic and pharmacodynamic modeling will be essential to optimize dosing regimens and predict its behavior in humans.

The long-term goal of preclinical research on this compound is to provide a strong evidence base for its advancement into clinical trials for the treatment of neuropathic pain. Its unique profile of potent analgesia without the central nervous system side effects commonly associated with current therapies makes it a highly attractive candidate for addressing a significant unmet medical need. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Silagaba132?

  • Methodological Answer : Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:

  • "What are the structural determinants of this compound's bioactivity in vitro?"
  • Avoid broad questions (e.g., "What is this compound?") and prioritize specificity. Validate the question by testing its alignment with measurable objectives (e.g., spectroscopic characterization, dose-response assays) .

Q. What are the key considerations for designing experiments involving this compound?

  • Methodological Answer :

  • Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, biological activity).
  • Controls : Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
  • Reproducibility : Document protocols rigorously, including instrumentation (e.g., HPLC conditions) and compound purity criteria (>95% by NMR) .
  • Example table for experimental parameters:
VariableMeasurement MethodControl Type
ConcentrationUV-Vis SpectroscopyPositive (IC50)
TemperatureThermocoupleNegative (RT)

Q. How to conduct a literature review specific to this compound?

  • Methodological Answer :

  • Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND synthesis NOT patent").
  • Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Critically evaluate methodologies in prior studies (e.g., inconsistencies in reported IC50 values) .

Advanced Research Questions

Q. How to address contradictions in this compound's reported physicochemical properties?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting experiments (e.g., solubility assays) under standardized conditions.
  • Statistical Validation : Apply ANOVA or t-tests to assess variability between datasets.
  • Iterative Refinement : Use techniques like X-ray crystallography to resolve structural ambiguities .
  • Example workflow:
       Contradictory Data → Replication → Statistical Analysis → Structural Validation → Revised Model  

Q. What strategies ensure reproducibility in this compound's synthetic protocols?

  • Methodological Answer :

  • Detailed Documentation : Report reaction parameters (e.g., solvent purity, catalyst aging).
  • Batch Testing : Synthesize multiple batches to assess consistency in yield/purity.
  • Third-Party Validation : Share protocols with collaborators for independent verification .
  • Example reproducibility checklist:
  • ✔️ NMR spectra for all intermediates
  • ✔️ HPLC traces for final product
  • ✔️ Cross-lab validation report

Q. How to optimize this compound's bioactivity using computational modeling?

  • Methodological Answer :

  • Docking Studies : Use tools like AutoDock Vina to predict binding affinities against target proteins.
  • QSAR Analysis : Corrogate structural features (e.g., logP, polar surface area) with activity data.
  • Validation : Compare in silico predictions with in vitro assays (e.g., IC50 shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.